10-Hexylphenothiazine
Overview
Description
10-Hexylphenothiazine is a derivative of the phenothiazine family, a group of compounds known for their diverse pharmacological activities and applications in organic synthesis. While the provided papers do not directly discuss 10-hexylphenothiazine, they do provide insights into the synthesis, structure, and reactivity of related phenothiazine derivatives, which can be extrapolated to understand 10-hexylphenothiazine.
Synthesis Analysis
The synthesis of phenothiazine derivatives is a topic of interest due to their potential applications. For instance, the paper on the improved synthesis of 2-trifluoromethyl-10-aminopropylphenothiazine (TAPP) describes a high-yielding three-step process using less hazardous reagents, achieving an overall yield of 96% . Similarly, the one-pot synthesis of 10-heteroarylphenothiazines through Ullmann coupling indicates a method that could potentially be adapted for the synthesis of 10-hexylphenothiazine . The synthesis of 3,7-diamino-10-acetylphenothiazine also provides a relevant example of how substitutions at the 10-position of the phenothiazine core can be achieved .
Molecular Structure Analysis
The structure of phenothiazine derivatives is crucial for their chemical properties and biological activities. The 13C NMR analysis of 10-heteroarylphenothiazines suggests geometries consistent with X-ray crystallography data, indicating significant π-interaction between the phenothiazine ring and π-deficient heterocycles . This information is valuable for understanding the electronic structure of 10-hexylphenothiazine, which would also feature a phenothiazine core with a substituent at the 10-position.
Chemical Reactions Analysis
Phenothiazine derivatives undergo various chemical reactions, which are essential for their functionalization and application. The methylation of 3-hexyloxy-10H-pyridazino[4,3-b][1,4]benzothiazine demonstrates the reactivity of a phenothiazine derivative under nucleophilic conditions, leading to different methylated products . This study provides insight into how 10-hexylphenothiazine might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. The antibacterial activity of novel 10-substituted 2-(4-piperidyl/phenyl)-5,5-dioxo[1,2,4]triazolo[1,5-b][1,2,4]benzothiadiazine derivatives highlights the importance of the 10-position substituents in determining biological activity . This suggests that the hexyl group in 10-hexylphenothiazine could similarly affect its physical and chemical properties, potentially impacting its solubility, stability, and biological activity.
Scientific Research Applications
Phenothiazine Derivatives in Medical Applications :
- Phenothiazine derivatives like chlorpromazine, a closely related compound to 10-Hexylphenothiazine, have been extensively used in medical applications. For instance, they've been employed in the treatment of various medical and psychiatric disorders (Schick & Virks, 1956; Van Ommen & Brown, 1955).
Electrochemistry and Light-Emitting Properties :
- Phenothiazine-based polymers, such as poly(10-hexylphenothiazine-3,7-diyl) (PHPT), have been synthesized and studied for their photophysical, electrochemical, and electroluminescent properties. These properties make them potential candidates for use in electronic devices, such as light-emitting diodes (Kong, Kulkarni & Jenekhe, 2003).
Use in Dermatologic Disorders :
- Derivatives like cetirizine, derived from hydroxyzine (another phenothiazine derivative), have been effective in treating various dermatologic conditions such as urticaria and atopic dermatitis (Zuberbier & Henz, 1999).
Neurodevelopmental Impact in Pediatric Use :
- The use of first-generation antihistamines like hydroxyzine in young children has been studied for its potential impact on neurodevelopment. This research is relevant for understanding the broader implications of phenothiazine derivatives in pediatric populations (Gober et al., 2022).
Receptor Activity and Drug Interactions :
- Phenothiazines have been studied for their effects on dopamine and noradrenaline receptors and interactions with other drugs, which are crucial for understanding their therapeutic applications and side effects ([Andén et al., 1970](https://consensus.app/papers/receptor-activity-turnover-dopamine-neuroleptics-andén/88feaacbaab25
Safety And Hazards
properties
IUPAC Name |
10-hexylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVOTTZESKWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597007 | |
Record name | 10-Hexyl-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hexylphenothiazine | |
CAS RN |
73025-93-1 | |
Record name | 10-Hexyl-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73025-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hexyl-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Hexylphenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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